1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine
Description
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is a substituted dioxolane-methanamine derivative characterized by a 1,3-dioxolane ring fused to a 2,3-dichlorophenyl group and a methanamine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the dichlorophenyl group) and basicity (from the primary amine).
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
[2-(2,3-dichlorophenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-7(9(8)12)10(6-13)14-4-5-15-10/h1-3H,4-6,13H2 |
InChI Key |
LZBPSFCZOPLORF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CN)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorophenyl and dioxolane derivatives.
Cyclization Reaction: The 2,3-dichlorophenyl derivative undergoes a cyclization reaction with a dioxolane derivative under controlled conditions to form the dioxolane ring.
Amination: The resulting intermediate is then subjected to amination, where a methanamine group is introduced to complete the synthesis of the target compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or dioxolane ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Note: Molecular formula and weight for the target compound are inferred based on structural analogs due to lack of direct evidence.
Key Observations:
- Chlorine Substitution Patterns : The target compound’s 2,3-dichlorophenyl group differs from propiconazole’s 2,4-dichlorophenyl and the 3,5-dichlorophenyl in ’s pyrrolidine derivative . Chlorine position influences electronic effects and steric interactions, which may alter binding affinity in biological systems.
- Functional Group Diversity : The indole-sulfonyl derivative () and pyrrolidine-trifluoromethyl compound () introduce heterocyclic or electron-withdrawing groups, which may enhance target specificity or metabolic stability compared to the simpler dioxolane-amine scaffold .
Biological Activity
1-[2-(2,3-Dichlorophenyl)-1,3-dioxolan-2-yl]methanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The 1,3-dioxolane structure is known for its versatility in synthesizing various biologically active compounds. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its synthesis and structure-activity relationships.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C10H12Cl2N2O2
- Molecular Weight : 249.12 g/mol
- SMILES Notation : Clc1ccccc1C(=O)OCC(N)C(=O)O
Synthesis
The synthesis of this compound typically involves the reaction of diols with appropriate aldehydes under acidic conditions. The process often utilizes catalysts such as Montmorillonite K10 to facilitate the formation of the dioxolane ring.
Antibacterial Activity
Research has indicated that compounds containing the 1,3-dioxolane moiety exhibit significant antibacterial activity against various strains. A study demonstrated that derivatives of 1,3-dioxolanes showed notable effectiveness against:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values ranged from 625 µg/mL to 1250 µg/mL for effective compounds . The presence of a dichlorophenyl group is believed to enhance this activity due to its electron-withdrawing properties.
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. Testing against Candida albicans revealed that most derivatives exhibited significant antifungal properties, with some achieving MIC values comparable to established antifungal agents like ketoconazole . The structure-activity relationship suggests that modifications on the dioxolane ring can lead to enhanced antifungal effects.
Case Studies and Research Findings
| Compound | MIC (µg/mL) | Activity Type | Target Organism |
|---|---|---|---|
| Compound 1 | 625 | Antibacterial | Staphylococcus aureus |
| Compound 4 | 625 | Antibacterial | Enterococcus faecalis |
| Compound 6 | 1250 | Antifungal | Candida albicans |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the dioxolane ring. For instance:
- Chiral vs. Racemic Forms : Enantiomers may exhibit different levels of biological activity. Studies have shown that chiral forms often demonstrate superior antibacterial effects compared to their racemic counterparts .
- Substituent Effects : The introduction of different aryl or alkyl groups can significantly alter the potency and spectrum of activity against bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
